Cas no 2228596-58-3 (tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate)

tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate
- tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate
- EN300-1895053
- 2228596-58-3
-
- インチ: 1S/C15H25N3O2/c1-11(12-5-7-16-8-6-12)13-9-18(10-17-13)14(19)20-15(2,3)4/h9-12,16H,5-8H2,1-4H3
- InChIKey: YKBDAJFIJISAED-UHFFFAOYSA-N
- SMILES: O(C(N1C=NC(=C1)C(C)C1CCNCC1)=O)C(C)(C)C
計算された属性
- 精确分子量: 279.19467705g/mol
- 同位素质量: 279.19467705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 335
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- XLogP3: 2.2
tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1895053-10.0g |
tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |
2228596-58-3 | 10g |
$7250.0 | 2023-05-26 | ||
Enamine | EN300-1895053-0.05g |
tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |
2228596-58-3 | 0.05g |
$1417.0 | 2023-09-18 | ||
Enamine | EN300-1895053-1.0g |
tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |
2228596-58-3 | 1g |
$1686.0 | 2023-05-26 | ||
Enamine | EN300-1895053-0.25g |
tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |
2228596-58-3 | 0.25g |
$1551.0 | 2023-09-18 | ||
Enamine | EN300-1895053-2.5g |
tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |
2228596-58-3 | 2.5g |
$3304.0 | 2023-09-18 | ||
Enamine | EN300-1895053-0.5g |
tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |
2228596-58-3 | 0.5g |
$1619.0 | 2023-09-18 | ||
Enamine | EN300-1895053-1g |
tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |
2228596-58-3 | 1g |
$1686.0 | 2023-09-18 | ||
Enamine | EN300-1895053-10g |
tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |
2228596-58-3 | 10g |
$7250.0 | 2023-09-18 | ||
Enamine | EN300-1895053-5g |
tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |
2228596-58-3 | 5g |
$4890.0 | 2023-09-18 | ||
Enamine | EN300-1895053-0.1g |
tert-butyl 4-[1-(piperidin-4-yl)ethyl]-1H-imidazole-1-carboxylate |
2228596-58-3 | 0.1g |
$1484.0 | 2023-09-18 |
tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate 関連文献
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylateに関する追加情報
Research Brief on tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate (CAS: 2228596-58-3)
In recent years, the compound tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate (CAS: 2228596-58-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique imidazole and piperidine moieties, has shown promising potential as a key intermediate in the synthesis of bioactive compounds targeting various diseases, including neurological disorders and cancer. The following research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and therapeutic applications.
Recent studies have focused on optimizing the synthesis of tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel multi-step synthetic route that employs palladium-catalyzed cross-coupling reactions, achieving a yield of over 85%. This advancement is critical for scaling up production, as the compound serves as a precursor for several investigational drugs currently in preclinical trials. The study also emphasized the compound's stability under various pH conditions, making it suitable for further derivatization.
The pharmacological potential of derivatives of tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate has been explored in the context of neurodegenerative diseases. Research published in ACS Chemical Neuroscience demonstrated that modifications to the piperidine ring enhance blood-brain barrier permeability, a crucial factor for treating conditions like Alzheimer's disease. In vitro assays revealed that these derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and beta-secretase (BACE1), two enzymes implicated in Alzheimer's pathology. These findings suggest a dual mechanism of action, positioning the compound as a promising scaffold for multi-target drug design.
In oncology, tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate has been investigated as a building block for kinase inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that incorporating this moiety into pyrimidine-based compounds resulted in potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are overactive in many cancers. The lead compound from this series showed nanomolar IC50 values in breast cancer cell lines and favorable pharmacokinetic profiles in murine models, underscoring its translational potential.
Despite these advances, challenges remain in the clinical translation of tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate-based therapeutics. Issues such as metabolic stability and off-target effects require further optimization. However, the compound's versatility and the growing body of research supporting its applications make it a valuable asset in drug discovery. Future directions may include exploring its use in combination therapies and leveraging computational chemistry to design more selective derivatives.
2228596-58-3 (tert-butyl 4-1-(piperidin-4-yl)ethyl-1H-imidazole-1-carboxylate) Related Products
- 2171860-09-4(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid)
- 2680809-05-4(2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)
- 161385-93-9(4-(1,3-thiazol-2-yl)oxan-4-ol)
- 941921-67-1(2-2-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(pyridin-2-yl)methylacetamide)
- 443973-35-1((5E)-5-(2-ethoxyphenyl)methylidene-2-4-(2-nitrophenyl)piperazin-1-yl-4,5-dihydro-1,3-thiazol-4-one)
- 1196154-93-4(4-bromo-5-methyl-pyridine-2-carboxylic acid)
- 921554-67-8(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide)
- 1803738-36-4(2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline)
- 211244-80-3(Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate)
- 108338-20-1(2-(trifluoromethyl)pyridine-4-carbaldehyde)




